2-Pentyl-2-nonenal

描述

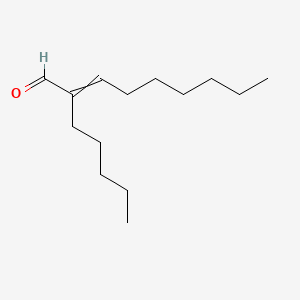

Structure

3D Structure

属性

CAS 编号 |

3021-89-4 |

|---|---|

分子式 |

C14H26O |

分子量 |

210.36 g/mol |

IUPAC 名称 |

(Z)-2-pentylnon-2-enal |

InChI |

InChI=1S/C14H26O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h12-13H,3-11H2,1-2H3/b14-12- |

InChI 键 |

VIKQYIINCNAGJW-OWBHPGMISA-N |

SMILES |

CCCCCCC=C(CCCCC)C=O |

手性 SMILES |

CCCCCC/C=C(/CCCCC)\C=O |

规范 SMILES |

CCCCCCC=C(CCCCC)C=O |

其他CAS编号 |

3021-89-4 |

产品来源 |

United States |

Physicochemical Properties and Formation Pathways

The fundamental properties and formation mechanisms of 2-Pentyl-2-nonenal are crucial for understanding its behavior in chemical and biological research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3021-89-4 | simsonpharma.comnih.govchemsrc.combuyersguidechem.com |

| Molecular Formula | C₁₄H₂₆O | simsonpharma.comnih.govnist.govchemsrc.comfda.govncats.io |

| Molecular Weight | 210.36 g/mol | simsonpharma.comnih.govnist.govchemsrc.comfda.govncats.io |

| IUPAC Name | (Z)-2-pentylnon-2-enal | nih.govnist.govncats.io |

| SMILES | CCCCCCC=C(CCCCC)C=O | nist.govfda.gov |

| InChIKey | VIKQYIINCNAGJW-OWBHPGMISA-N | nih.govnist.govfda.gov |

| General Structure | Long hydrocarbon chain with conjugated aldehyde | nist.gov |

Table 2: Formation and Reactivity of this compound

| Aspect | Description | Source(s) |

| Primary Formation | Aldol (B89426) condensation of heptanal (B48729) and pentanal; self-condensation of heptanal | researchgate.netignited.in |

| Catalysis | Typically base-catalyzed (e.g., NaOH, KOH) | |

| Reactivity Type | Electrophilic at β-carbon (Michael acceptor); Aldehyde reactivity | pressbooks.pubwikipedia.org |

| Characteristic Reactions | Oxidation to carboxylic acids; Reduction to alcohols | |

| Biological Interaction | Covalent modification of proteins, particularly lysine (B10760008) residues | nih.gov |

| Research Relevance | Synthetic intermediate, potential biomarker, component in biological systems | nih.govlouisville.eduatsjournals.org |

Chemical Reactivity and Derivatization Studies of 2 Pentyl 2 Nonenal

Oxidation Reactions

The aldehyde functional group in 2-pentyl-2-nonenal can be readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and is a key step in both metabolic pathways and synthetic organic chemistry.

Oxidation of this compound can lead to the formation of carboxylic acids. For instance, under certain oxidative conditions, the carbon skeleton can be cleaved, yielding nonanoic acid as a major product. The formation of 2-pentyl-2-nonenoic acid has also been reported through the autoxidation of this compound. In a study on the volatile oxidation products of lard, nonanoic acid was identified as one of the acidic compounds formed. asianpubs.org

Various oxidizing agents can be employed to convert this compound to its corresponding carboxylic acid. Common laboratory oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic medium to facilitate the oxidation process. Another documented method involves the autoxidation of this compound in methanol (B129727) under a continuous flow of oxygen at room temperature.

Table 1: Oxidation of this compound

| Oxidizing Agent | Reaction Conditions | Major Product(s) |

|---|---|---|

| Potassium permanganate (KMnO4) | Acidic medium | Nonanoic acid |

| Chromium trioxide (CrO3) | Acidic medium | Not specified |

Formation of Carboxylic Acid Derivatives (e.g., Nonanoic Acid)

Reduction Reactions

The carbonyl group and the carbon-carbon double bond in this compound can be reduced to form alcohol derivatives. The selectivity of the reduction depends on the choice of the reducing agent and the reaction conditions.

The reduction of this compound can yield 2-pentyl-2-nonanol, where the aldehyde group is converted to a primary alcohol. Depending on the reducing agent, the carbon-carbon double bond may also be reduced.

Specific reducing agents are used to achieve the desired reduction products. Sodium borohydride (B1222165) (NaBH4) is a common reagent for the reduction of aldehydes and ketones. The reduction of this compound with NaBH4 is typically performed in a protic solvent like methanol or ethanol. For the hydrogenation of the carbon-carbon double bond, a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure can be utilized. Lithium aluminum hydride (LiAlH4) is another powerful reducing agent capable of reducing the aldehyde group.

Table 2: Reduction of this compound

| Reducing Agent | Reaction Conditions | Major Product |

|---|---|---|

| Sodium borohydride (NaBH4) | Methanol, 5 min | 2-Pentyl-2-nonenol |

| 5% Palladium on carbon (Pd/C) | Pentane, H2 pressure (5·105 Pa), room temperature, 5 min | 2-Pentylnonanal |

Formation of Alcohol Derivatives (e.g., 2-Pentyl-2-nonanol)

Nucleophilic Substitution Reactions

As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the β-carbon of the alkene. The aldehyde group itself can be replaced in nucleophilic substitution reactions. These reactions are fundamental in organic synthesis, allowing for the introduction of various functional groups. solubilityofthings.com

The reactivity of α,β-unsaturated aldehydes like 2-nonenal (B146743) towards nucleophiles is well-documented. mdpi.com The electrophilic nature of the C-3 double bond makes it a target for nucleophilic attack. mdpi.com Additionally, the aldehyde group at C-1 can react with amines to form a Schiff base. mdpi.com In the context of food chemistry, it has been shown that the addition of lipids to Maillard reaction systems can lead to the formation of new alkyl compounds through nucleophilic substitution or addition. nih.gov

While specific studies detailing a wide range of nucleophilic substitution reactions on this compound are not extensively available in the searched literature, the general principles of reactivity for α,β-unsaturated aldehydes suggest that it can undergo such transformations. For example, Grignard reagents are known to react with aldehydes in nucleophilic addition reactions, and their use with this compound in anhydrous ether has been mentioned as a possibility for substitution.

Mechanistic Investigations of Aldehyde Group Replacement

The aldehyde group in this compound is a primary site for nucleophilic attack. The replacement of this group, more accurately described as its conversion into other functional groups, is a cornerstone of its derivatization. The reactivity is dictated by the conjugated system, which includes the C=C double bond and the C=O double bond. This conjugation creates two electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).

Nucleophilic attack can occur via two main pathways:

1,2-Addition (Direct Addition): The nucleophile directly attacks the electrophilic carbonyl carbon. This is a common pathway for strong, "hard" nucleophiles. The initial product is a tetrahedral alkoxide intermediate, which upon acidic workup, yields an alcohol.

1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the β-carbon of the α,β-unsaturated system. This pathway is favored by "soft" nucleophiles. The attack forms an enolate intermediate, which then tautomerizes to a more stable keto form. The original aldehyde group remains but the carbon-carbon double bond is saturated.

While not a direct "replacement" of the aldehyde group, these additions are the fundamental mechanisms for its transformation. For instance, subsequent reactions on the newly formed alcohol (from 1,2-addition) can lead to a variety of derivatives.

Electrochemical methods have also been explored for the transformation of α,β-unsaturated aldehydes. acs.org These reactions can proceed via cyanosilylation, isomerization, and subsequent nucleophilic addition, effectively converting the aldehyde into a carboxylic acid derivative. acs.org The mechanism is thought to be driven by an electro-generated base. acs.org

Utilization of Specific Reagents (e.g., Grignard Reagents) and Reaction Conditions

Grignard reagents (R-MgX) are potent nucleophiles and strong bases, widely used for forming new carbon-carbon bonds at carbonyl groups. libretexts.orgleah4sci.comchemguide.co.uk The reaction of a Grignard reagent with this compound is a prime example of nucleophilic addition.

The general reaction proceeds in two stages:

Addition of the Grignard Reagent: The Grignard reagent adds across the carbon-oxygen double bond. chemguide.co.uk Due to the highly polar nature of the C-Mg bond, the organic group (R) acts as a carbanion and attacks the carbonyl carbon. leah4sci.com

Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed, typically with a dilute acid, to produce an alcohol. libretexts.org

Regioselectivity in Grignard Reactions with α,β-Unsaturated Aldehydes:

With α,β-unsaturated aldehydes like this compound, the Grignard reagent can undergo either 1,2-addition or 1,4-addition. The outcome is highly dependent on several factors:

Steric Hindrance: The bulky pentyl and heptyl (from the nonenal backbone) groups at the α and β positions of this compound create significant steric hindrance around the C=C bond. This sterically hinders attack at the β-carbon, making the 1,2-addition to the less-hindered carbonyl carbon the more probable pathway for most Grignard reagents.

Reaction Temperature: Lower temperatures often favor 1,4-addition, while higher temperatures tend to favor the kinetically controlled 1,2-addition product.

Presence of Catalysts: The addition of certain catalysts, such as copper(I) salts (e.g., CuI), can dramatically shift the selectivity towards 1,4-addition. In the absence of such catalysts, Grignard reagents typically favor 1,2-addition to aldehydes.

The expected primary product from the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), under standard conditions, would be the 1,2-addition product, a secondary alcohol.

Interactive Data Tables

Table 1: Expected Products from Nucleophilic Addition to this compound

| Reagent Type | Primary Addition Pathway | Intermediate | Final Product (after workup) |

| Grignard Reagent (e.g., RMgX) | 1,2-Addition | Alkoxide | Secondary Alcohol |

| Organocuprate (e.g., R₂CuLi) | 1,4-Addition | Enolate | Saturated Aldehyde |

| Sodium Borohydride (NaBH₄) | 1,2-Addition | Alkoxide | Allylic Alcohol |

| Cyanide (e.g., KCN) | 1,4-Addition | Enolate | γ-Ketonitrile |

Table 2: Influence of Reaction Conditions on Grignard Reaction with α,β-Unsaturated Aldehydes

| Condition | Factor | Expected Outcome for this compound |

| Standard Conditions | Steric hindrance at α,β-positions | Predominantly 1,2-addition |

| Low Temperature (-78 °C) | Favors thermodynamic control | May increase proportion of 1,4-addition |

| Addition of CuI | Catalyzes conjugate addition | Shifts selectivity towards 1,4-addition |

Biological Activities and Mechanistic Investigations of 2 Pentyl 2 Nonenal

Impact on Specific Biochemical Pathways and Cellular Functions

Effects on Microbial Growth

Research indicates that 2-Pentyl-2-nonenal exhibits significant antimicrobial activity. Studies have shown its ability to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli . The proposed mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability and subsequent cell lysis .

Table 1: Antimicrobial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

The compound's interaction with cellular components, such as membrane disruption due to its hydrophobic nature and potential covalent modification of proteins, contributes to its antimicrobial effects .

General Contributions to Biological Processes Research

Beyond its direct antimicrobial effects, this compound is studied for its role in various biological processes. Its chemical structure, featuring a long hydrocarbon chain and a conjugated carbonyl group, confers reactivity that allows it to interact with cellular components . This interaction can affect biochemical pathways involved in inflammation and microbial growth .

The compound's presence and formation are linked to lipid peroxidation, a process associated with oxidative stress mdpi.com. In some contexts, aldehydes derived from lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE), can participate in cellular signaling, cell proliferation, and differentiation frontiersin.org. While research on this compound's specific signaling roles is ongoing, its formation from fatty acid degradation suggests a connection to cellular metabolic and stress responses. For instance, 2-nonenal (B146743), a related compound, has been identified as a uremic toxin and is associated with age-related changes in body odor due to altered antioxidant defense systems nih.govtaylorandfrancis.commdpi.com. These findings highlight the compound's potential as a biomarker and its involvement in metabolic processes influenced by oxidative stress.

Compound List:

this compound

Staphylococcus aureus

Escherichia coli

Salmonella enterica

4-hydroxy-2-nonenal (HNE)

2-nonenal

Advanced Analytical Techniques for Characterization and Detection of 2 Pentyl 2 Nonenal

Chromatographic Methodologies for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

Comparison of Retention Indices with Spectroscopic Databases (e.g., NIST)

Gas chromatography (GC) is widely used for the separation and analysis of volatile and semi-volatile compounds. The retention time of a compound is influenced by the stationary phase of the GC column and the temperature program. To provide a more standardized measure for identification, retention indices (RIs) are employed. These indices are calculated relative to a series of n-alkanes, offering a more reproducible measure across different chromatographic conditions and laboratories nih.govresearchgate.netresearchgate.net.

Retention Index Determination: Experimental RIs for 2-Pentyl-2-nonenal have been reported using different GC column types. For instance, Kovats retention indices have been determined on standard non-polar columns as 1555 and on standard polar columns as 1884 nih.gov. Another study reported an RI of 1463 for this compound nih.gov. These variations highlight the importance of specifying the stationary phase and GC conditions when reporting RIs.

Database Comparison: The identification of this compound is often confirmed by comparing its experimentally determined retention index and mass spectrum with entries in comprehensive spectral databases, such as the NIST (National Institute of Standards and Technology) and Wiley mass spectral libraries nih.govnih.gov. A close match in both retention index and mass spectral fragmentation pattern provides strong evidence for the compound's identity nih.gov.

Table 2: Reported Retention Indices for this compound

| Retention Index (RI) | Column Type (Stationary Phase) | Reference |

| 1555 | Standard non-polar | nih.gov |

| 1884 | Standard polar | nih.gov |

| 1463 | Not specified | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique essential for assessing the purity of chemical compounds. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, HPLC is employed to quantify the main compound and detect any impurities, such as unreacted starting materials, by-products from synthesis, or degradation products.

Purity Determination: HPLC methods, often coupled with UV-Vis detectors (as α,β-unsaturated aldehydes possess a chromophore) or mass spectrometers (LC-MS), are utilized to determine the percentage purity of this compound . The separation achieved by HPLC allows for the resolution of the target analyte from other components in a sample.

Method Validation: For reliable purity assessment, HPLC methods must be validated, ensuring specificity, linearity, accuracy, precision, and sensitivity. While specific purity data for this compound from the provided literature is limited, HPLC is a standard methodology for such analyses, as demonstrated in studies involving related compounds like 2-nonenal (B146743) mdpi.com or in the context of LC-MS/MS analysis of lipid peroxidation products nih.gov.

Research Applications and Future Directions for 2 Pentyl 2 Nonenal

Role as a Key Starting Material in Complex Organic Synthesis

In the realm of organic chemistry, 2-Pentyl-2-nonenal is recognized for its potential as a versatile precursor for the synthesis of more complex organic molecules. Its chemical structure, featuring both a nucleophilic α-carbon and an electrophilic β-carbon, alongside a reactive aldehyde group, allows it to participate in a variety of chemical transformations.

However, in much of the current literature, this compound is frequently mentioned as a significant byproduct rather than a primary starting material. mdpi.com Specifically, it forms via the self-condensation of heptanal (B48729), a reaction that often competes with the desired cross-aldol condensation between heptanal and benzaldehyde (B42025) during the synthesis of jasminaldehyde, a valuable fragrance ingredient. mdpi.comignited.in Researchers have explored various catalytic systems, such as Mg-Al mixed oxides and Fe-Zn double metal cyanide catalysts, and reaction conditions to minimize the formation of this compound and improve the selectivity towards jasminaldehyde. mdpi.comignited.in

Despite its common occurrence as a byproduct, the inherent reactivity of this compound makes it a molecule of interest for synthetic applications. The aldehyde functional group can be readily oxidized to a carboxylic acid (nonanoic acid) or reduced to an alcohol (2-pentyl-2-nonanol). Furthermore, the conjugated system is susceptible to nucleophilic addition reactions, opening pathways to a diverse range of substituted derivatives. While specific, large-scale applications using this compound as a key starting material are not extensively documented in peer-reviewed literature, its potential for creating novel molecular architectures remains a promising area for future synthetic exploration.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents | Major Product | Reference |

| Oxidation | Potassium permanganate (B83412) in acidic medium | Nonanoic acid | |

| Reduction | Sodium borohydride (B1222165) in methanol (B129727) or ethanol | 2-Pentyl-2-nonanol | |

| Substitution | Grignard reagents in anhydrous ether | Various substituted nonenals | |

| Aldol (B89426) Condensation | Self-condensation of heptanal | This compound | mdpi.com |

Contributions to Flavor Chemistry Research and Food Science

This compound plays a notable role in flavor chemistry, where its presence can significantly impact the sensory profile of various foods and beverages. It is recognized as a flavoring ingredient and has been identified in products where lipid oxidation and Maillard reactions occur. mdpi.com

The volatility of flavor compounds is a critical factor in their perception. As a relatively large aldehyde with a molecular weight of 210.36 g/mol , this compound is less volatile than smaller aldehydes like hexanal (B45976) or pentanal, which are common products of lipid oxidation. nih.govnist.govnih.gov This lower volatility means it may contribute more to the lingering aroma and taste of a product rather than the initial burst of scent.

A key area of research is the interaction of this compound with food proteins. It has been demonstrated that this compound can be formed in situ through the aldol condensation of heptanal, a reaction that can be catalyzed by the presence of proteins themselves, such as canola protein isolates (CPIs).

Research indicates that long-chain aldehydes exhibit a higher binding affinity for proteins compared to their short-chain counterparts. This strong interaction is largely attributed to hydrophobic interactions between the aldehyde's long alkyl chain and the nonpolar amino acid residues within the protein structure. In addition to these reversible hydrophobic interactions, the α,β-unsaturated aldehyde structure of this compound allows for potential covalent modification of proteins through reactions with nucleophilic amino acid side chains, such as the lysine (B10760008) or cysteine residues. This binding can alter the protein's conformation and function, and significantly impacts the release of the flavor compound, thereby modulating the sensory experience.

Table 2: Comparative Binding Affinity of Aldehydes to Food Proteins

| Compound Class | Example Compound | Binding Affinity to Proteins | Primary Interaction Type | Reference |

| Long-Chain Aldehyde | This compound | High | Hydrophobic, Covalent | |

| Short-Chain Aldehyde | Hexanal | Lower | Hydrophobic |

Influence on Volatility Profiles in Food Systems

Applications in Materials Synthesis Research

While the reactive aldehyde group and the conjugated double bond system of this compound suggest potential applications in polymer and materials science, this area remains largely unexplored. In principle, the aldehyde could be used in condensation polymerization reactions, and the double bond could participate in polymerization or material functionalization. However, current scientific literature does not provide specific examples of this compound being utilized in materials synthesis. This represents a significant gap in the research and a potential opportunity for future investigations to develop novel polymers or functional materials derived from this bio-based aldehyde.

Potential as a Biomarker in Biological Systems Research

In biological systems, lipid peroxidation is a key process associated with oxidative stress and various pathological conditions. This process generates a variety of reactive aldehydes. Notably, trans-2-nonenal, a structurally related but smaller aldehyde, is a well-documented biomarker that tends to increase with aging and is a causative molecule for age-related body odor. mdpi.comresearchgate.net It is generated from the oxidative degradation of omega-7 monounsaturated fatty acids on the skin. researchgate.net

While this compound is also a product of lipid degradation, its specific role as a biomarker is not yet established in the scientific literature. The search for unique and reliable biomarkers for specific diseases or physiological states is a major goal in biomedical research. Given its origin from lipid precursors, investigating the potential correlation between the levels of this compound in biological samples (e.g., plasma, breath, or tissues) and specific disease states or metabolic conditions could be a valuable future research direction.

Development of Novel Research Tools and Methodologies for Compound Study

The study of this compound relies on established analytical techniques. The primary method for its identification and quantification in complex mixtures, such as food matrices or reaction products, is Gas Chromatography-Mass Spectrometry (GC-MS). ignited.in This technique allows for the separation of volatile compounds and their unambiguous identification based on their mass spectrum and retention index. nist.govnist.gov

For structural elucidation and characterization of the pure compound, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Advanced 2D-NMR techniques like HSQC can confirm the connectivity of the molecule. To resolve discrepancies in reported physical data like boiling points, a methodological approach involving data triangulation from various databases and controlled experimental replication is recommended. While there is research into developing novel biosensors for related compounds like 2-nonenal (B146743), specific tools for this compound have not been reported. mdpi.comresearchgate.net Future research may focus on developing more rapid and sensitive detection methods, potentially including targeted biosensors or advanced mass spectrometry techniques, to better understand its dynamics in complex biological and food systems.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-Pentyl-2-nonenal with high purity, and how can side reactions be minimized?

- Methodological Answer : The synthesis of this compound can be achieved via aldol condensation between pentanal and nonanal under basic or acidic catalysis. To minimize side reactions (e.g., over-condensation), use controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product. Monitoring reaction progress with GC-MS or TLC ensures intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer :

- GC-MS : Confirms molecular weight (140.22 g/mol) and fragmentation patterns. Compare retention indices with NIST database entries .

- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC for structural elucidation (e.g., distinguishing α,β-unsaturated aldehyde protons at δ 9.5–10.0 ppm) .

- FT-IR : Validate carbonyl (C=O) stretching at ~1700 cm⁻¹ and alkene (C=C) at ~1650 cm⁻¹.

- Validation : Cross-check data against published spectra in peer-reviewed journals or NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., boiling points, vapor pressures) reported for this compound across studies?

- Methodological Answer :

- Data Triangulation : Compare values from NIST Standard Reference Data , EPA reports , and peer-reviewed synthesis studies.

- Controlled Replication : Reproduce measurements under standardized conditions (e.g., 1 atm pressure, inert atmosphere).

- Error Analysis : Account for impurities (e.g., residual solvents) via HPLC purity assays. Discrepancies >5% may indicate isomerization or degradation; validate with stability studies under varying temperatures .

Q. What mechanistic pathways govern the formation of this compound in heterogeneous catalytic systems, and how can kinetics be modeled?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated pentanal) to track proton transfer steps in aldol condensation.

- Kinetic Modeling : Apply pseudo-steady-state approximation for intermediate enolate species. Monitor rate constants via in-situ FT-IR or stopped-flow techniques.

- Catalyst Screening : Test acid/base catalysts (e.g., zeolites, MgO) for turnover frequency (TOF) and selectivity. Surface acidity (NH₃-TPD) correlates with activity .

Q. How should contradictory ecotoxicity data for this compound be addressed in environmental risk assessments?

- Methodological Answer :

- Data Harmonization : Follow EPA’s HPV Chemical Challenge Program to aggregate studies meeting OECD/GLP standards .

- Dose-Response Analysis : Use probabilistic models (e.g., Species Sensitivity Distributions) to derive PNEC (Predicted No-Effect Concentration).

- Confounding Factors : Control for photodegradation products (e.g., via LC-MS/MS) in aquatic toxicity assays .

Key Recommendations for Methodological Rigor

- Experimental Design : Use triplicate runs for kinetic/thermodynamic studies to assess reproducibility .

- Data Contradiction Analysis : Apply triangulation across databases (NIST, EPA) and controlled replication .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing and declare conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。